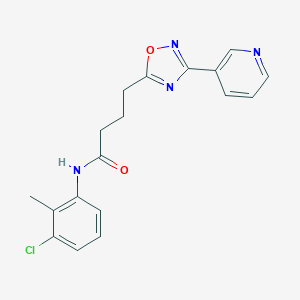![molecular formula C15H10ClFN4O B277170 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277170.png)
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone, also known as CTK7A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression. By inhibiting HDAC, 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone may alter the expression of genes involved in various cellular processes, leading to its observed effects on neuroprotection and tumor growth inhibition.
Biochemical and Physiological Effects:
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been shown to have a range of biochemical and physiological effects in cells and animal models. In vitro studies have demonstrated that 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone can increase the activity of antioxidant enzymes, reduce the production of reactive oxygen species (ROS), and inhibit the activation of pro-inflammatory signaling pathways. In vivo studies have shown that 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone can improve cognitive function in animal models of neurodegenerative diseases, reduce tumor growth in xenograft models of cancer, and improve survival in animal models of sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone in lab experiments is its versatility. 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been shown to have a range of effects on cells and animal models, making it a useful tool for studying various cellular processes and disease states. Another advantage is its relative ease of synthesis, which makes it readily available for research purposes. However, one limitation of using 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone is its lack of specificity. 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been shown to inhibit HDAC activity, but it may also have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone. One direction is to further investigate its mechanism of action and identify its specific targets in cells. This could lead to the development of more specific and potent HDAC inhibitors for the treatment of neurodegenerative diseases and cancer. Another direction is to explore the potential of 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone as a therapeutic for other diseases, such as sepsis and inflammatory disorders. Additionally, future studies could focus on optimizing the synthesis method for 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone to improve its yield and purity, which could facilitate its use in larger-scale experiments and drug development.
Métodos De Síntesis
The synthesis of 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone involves a multistep process that starts with the reaction between 4-chlorobenzonitrile and sodium azide to form 4-azido-4'-chlorobenzonitrile. This intermediate is then reacted with 4-fluoroacetophenone in the presence of copper (I) iodide and triphenylphosphine to yield 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone.
Aplicaciones Científicas De Investigación
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been shown to have neuroprotective effects in vitro and in vivo, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been shown to inhibit the growth of tumor cells in vitro and in vivo, suggesting its potential as a cancer therapeutic. In drug discovery, 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
Nombre del producto |
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone |
|---|---|
Fórmula molecular |
C15H10ClFN4O |
Peso molecular |
316.72 g/mol |
Nombre IUPAC |
2-[5-(4-chlorophenyl)tetrazol-1-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C15H10ClFN4O/c16-12-5-1-11(2-6-12)15-18-19-20-21(15)9-14(22)10-3-7-13(17)8-4-10/h1-8H,9H2 |
Clave InChI |
FRLCYWRAMTUPPV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=NN2CC(=O)C3=CC=C(C=C3)F)Cl |
SMILES canónico |
C1=CC(=CC=C1C2=NN=NN2CC(=O)C3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277087.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277090.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1H-tetrazol-5-ylbutanamide](/img/structure/B277092.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B277094.png)
![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)




![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)



